Cas no 946286-07-3 (N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide)

N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide structure
946286-07-3 structure
商品名:N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide
CAS番号:946286-07-3
MF:C16H15N3O3S
メガワット:329.373602151871
CID:5967467
PubChem ID:16879778

N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide
    • 946286-07-3
    • N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
    • N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
    • F5002-0192
    • AKOS024487629
    • インチ: 1S/C16H15N3O3S/c1-9-6-11(4-5-13(9)21-3)12-8-23-16(17-12)18-15(20)14-7-10(2)19-22-14/h4-8H,1-3H3,(H,17,18,20)
    • InChIKey: NGBKUTCSBPWNHJ-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C2=CC(C)=NO2)=O)=NC(=C1)C1=CC=C(C(C)=C1)OC

計算された属性

  • せいみつぶんしりょう: 329.08341252g/mol
  • どういたいしつりょう: 329.08341252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 425
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 106Ų

N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5002-0192-4mg
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
4mg
$66.0 2023-09-10
Life Chemicals
F5002-0192-5mg
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
5mg
$69.0 2023-09-10
Life Chemicals
F5002-0192-2mg
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
2mg
$59.0 2023-09-10
Life Chemicals
F5002-0192-5μmol
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5002-0192-15mg
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
15mg
$89.0 2023-09-10
Life Chemicals
F5002-0192-40mg
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
40mg
$140.0 2023-09-10
Life Chemicals
F5002-0192-75mg
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
75mg
$208.0 2023-09-10
Life Chemicals
F5002-0192-1mg
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
1mg
$54.0 2023-09-10
Life Chemicals
F5002-0192-2μmol
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5002-0192-50mg
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
946286-07-3
50mg
$160.0 2023-09-10

N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide 関連文献

N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamideに関する追加情報

Professional Introduction to N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 946286-07-3)

N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 946286-07-3, represents a complex molecular structure that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.

The molecular framework of this compound is characterized by the presence of several key functional groups and heterocyclic rings. Specifically, the structure incorporates a thiazole moiety linked to a 1,2-oxazole ring, both of which are well-documented for their biological activity and potential therapeutic applications. Additionally, the phenyl ring substituted with a 4-methoxy and 3-methyl group adds another layer of complexity, influencing its electronic properties and interactions with biological targets.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and synthetic versatility. The combination of a thiazole and oxazole ring system in N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide suggests potential applications in areas such as antimicrobial, anti-inflammatory, and anticancer therapies. These dual heterocyclic systems have been shown to exhibit enhanced binding affinity and selectivity towards various biological targets, making them attractive for medicinal chemistry investigations.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the N-(4-methoxy-3-methylphenyl) substituent at the 5-position of the oxazole ring is particularly critical, as it modulates the overall pharmacokinetic properties of the molecule. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct this complex scaffold efficiently.

One of the most compelling aspects of N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide is its potential as a lead compound for drug development. Preclinical studies have demonstrated that similar heterocyclic derivatives exhibit promising biological activity in vitro and in vivo. For instance, derivatives of thiazole and oxazole have shown efficacy against various disease models, including bacterial infections and chronic inflammatory disorders. The methoxy and methyl substituents on the phenyl ring are particularly noteworthy, as they can enhance solubility and metabolic stability while maintaining biological activity.

The structural features of this compound also make it an excellent candidate for computational studies. Molecular modeling techniques can be used to predict binding interactions with potential target proteins, providing insights into its mechanism of action. These computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to optimize lead compounds before moving into expensive and time-consuming experimental validations.

In conclusion, N-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 946286-07-3) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic rings and functional groups positions it as a valuable asset in the quest for novel therapeutic agents. As research in medicinal chemistry continues to evolve, compounds like this one will undoubtedly play a crucial role in addressing unmet medical needs.

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